(2-bromo-5-ethynylphenyl)methanol
Description
(2-Bromo-5-ethynylphenyl)methanol is an aromatic alcohol featuring a benzene ring substituted with a bromine atom at the 2-position, an ethynyl group (C≡CH) at the 5-position, and a hydroxymethyl (-CH2OH) group at the para position relative to the bromine. The ethynyl group, in particular, enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for synthesizing complex molecular architectures .
Properties
CAS No. |
2624126-83-4 |
|---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-5-ethynylphenyl)methanol typically involves the bromination of 5-ethynylphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of (2-bromo-5-ethynylphenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: (2-bromo-5-ethynylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (2-bromo-5-ethynylphenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in (2-bromo-5-ethynylphenyl)methanol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: (2-bromo-5-ethynylbenzaldehyde) or (2-bromo-5-ethynylbenzoic acid).
Reduction: (2-bromo-5-ethynylphenyl)methane.
Substitution: (2-azido-5-ethynylphenyl)methanol or (2-cyano-5-ethynylphenyl)methanol.
Scientific Research Applications
(2-bromo-5-ethynylphenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (2-bromo-5-ethynylphenyl)methanol involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with desired biological or chemical properties. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-bromo-5-ethynylphenyl)methanol with structurally related brominated phenyl methanol derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects: Ethynyl vs. Bromomethyl: The ethynyl group in (2-bromo-5-ethynylphenyl)methanol facilitates π-conjugation and click reactions, whereas bromomethyl in its analog () promotes nucleophilic substitution but increases molecular weight and steric hindrance . Fluorinated Groups: Compounds with trifluoroethoxy () or difluoromethoxy () substituents exhibit higher electronegativity and lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs . Benzyloxy and Methyl Groups: The benzyloxy group in ’s compound improves solubility in organic solvents, while the methyl group adds steric protection to the hydroxymethyl moiety .
Reactivity and Applications: The ethynyl group’s utility in click chemistry makes (2-bromo-5-ethynylphenyl)methanol a preferred candidate for synthesizing bioconjugates or polymers. In contrast, bromomethyl-substituted analogs are more suited for palladium-catalyzed cross-coupling reactions . Fluorinated derivatives (e.g., ) show promise in medicinal chemistry due to improved bioavailability and resistance to oxidative degradation .
Molecular Weight and Solubility: The ethynyl-substituted compound has the lowest calculated molecular weight (227.06 g/mol), favoring applications requiring low molecular complexity. In contrast, benzyloxy-substituted analogs (e.g., ) exhibit higher molecular weights but better solubility in non-polar media .
Research Findings and Implications
- Drug Design : Ethynyl and fluorinated derivatives demonstrate enhanced target-binding specificity due to their electronic and steric profiles .
- Materials Science: Benzyloxy-substituted compounds () are explored as monomers for functional polymers, whereas bromomethyl analogs serve as cross-linking agents .
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